N-[4-(benzyloxy)phenyl]-3-nitrobenzamide

Catalog No.
S3017196
CAS No.
303066-81-1
M.F
C20H16N2O4
M. Wt
348.358
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(benzyloxy)phenyl]-3-nitrobenzamide

CAS Number

303066-81-1

Product Name

N-[4-(benzyloxy)phenyl]-3-nitrobenzamide

IUPAC Name

3-nitro-N-(4-phenylmethoxyphenyl)benzamide

Molecular Formula

C20H16N2O4

Molecular Weight

348.358

InChI

InChI=1S/C20H16N2O4/c23-20(16-7-4-8-18(13-16)22(24)25)21-17-9-11-19(12-10-17)26-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,21,23)

InChI Key

KLWLOSCIRMBHNS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Solubility

not available

Application in Prostate Cancer Treatment

Field: Medical Science - Oncology

Summary of Application: “N-[4-(benzyloxy)phenyl]-3-nitrobenzamide” derivatives have been used as antagonists of the human androgen receptor (AR), which is a key player in the progression of prostate cancer (PCa). The activation function 2 (AF2) region of the AR has been targeted for the development of these antagonists .

Methods of Application: The compound was identified through structure-based virtual screening. A series of these derivatives were developed, with compound T1-12 showing excellent AR antagonistic activity .

Results or Outcomes: Compound T1-12 showed excellent AR antagonistic activity with an IC50 value of 0.47 μM and peptide displacement activity with an IC50 value of 18.05 μM. In vivo studies confirmed that T1-12 effectively inhibited tumor growth when administered intratumorally .

Application in EGFR Kinase Inhibition

Summary of Application: A series of 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives, which include “N-[4-(benzyloxy)phenyl]-3-nitrobenzamide”, were designed, synthesized and evaluated for their EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines .

Methods of Application: The compound was identified through in silico design and synthesis. The derivatives were then evaluated for their EGFR kinase inhibitory and antiproliferative activities against various human cancer cell lines .

Application in Tubulin Polymerization Inhibition

Summary of Application: Novel pyrazole-linked hybrid chalcone conjugates, which include “N-[4-(benzyloxy)phenyl]-3-nitrobenzamide”, were designed and synthesized to inhibit tubulin polymerization and consequently prevent cancer growth .

Methods of Application: The compound was identified through in silico design and synthesis. The derivatives were then evaluated for their ability to inhibit tubulin polymerization .

Application in Dye Preparation

Field: Chemical Science - Dye Chemistry

Summary of Application: “N-[4-(benzyloxy)phenyl]-3-nitrobenzamide” was used in the preparation of a series of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid .

Methods of Application: The compound was used in a chemical reaction with heterocyclic amines in nitrosyl sulphuric acid to prepare hetaryl-azophenol dyes .

N-[4-(benzyloxy)phenyl]-3-nitrobenzamide is an organic compound characterized by its unique chemical structure, which includes a benzamide core, a benzyloxy group attached to the phenyl ring, and a nitro group at the meta position. Its molecular formula is C20_{20}H16_{16}N2_2O4_4 and it has gained attention in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine.

  • Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
  • Reduction: The benzyloxy group can be cleaved under acidic conditions to yield the corresponding phenol.
  • Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
  • Reduction: Hydrochloric acid or sulfuric acid.
  • Substitution: Sodium methoxide or other strong nucleophiles.

N-[4-(benzyloxy)phenyl]-3-nitrobenzamide has been explored for its potential therapeutic properties. Research indicates that it may possess anti-inflammatory and anticancer activities. Its mechanism of action likely involves inhibition of specific enzymes by binding to their active sites, which could influence cellular oxidative stress pathways .

The synthesis of N-[4-(benzyloxy)phenyl]-3-nitrobenzamide typically involves a multi-step process:

  • Nitration: The first step involves the nitration of 4-(benzyloxy)aniline to introduce the nitro group. This is generally carried out using strong acids like sulfuric acid.
  • Acylation: The resulting nitroaniline is then acylated with benzoyl chloride to form the benzamide structure. Pyridine is often used as a base during this reaction.

Industrial Production

In industrial settings, similar synthetic routes are employed but optimized for higher yields and purity. Continuous flow reactors and automated systems are often utilized to ensure consistent quality and efficiency.

N-[4-(benzyloxy)phenyl]-3-nitrobenzamide has diverse applications:

  • Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Investigated as a biochemical probe for studying enzyme interactions.
  • Medicine: Explored for potential therapeutic properties, particularly in anti-inflammatory and anticancer research.
  • Industry: Utilized in developing specialty chemicals and materials.

The compound's interaction with specific molecular targets is crucial for understanding its biological effects. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the nitro group can participate in redox reactions, influencing cellular oxidative stress pathways .

Similar Compounds

Several compounds share structural similarities with N-[4-(benzyloxy)phenyl]-3-nitrobenzamide. Here are some notable examples:

Compound NameStructural Features
N-[4-(benzyloxy)phenyl]glycinamideContains a glycine moiety instead of nitro group
4-(benzyloxy)benzyl chlorideA simple halide derivative without the nitro group
N-[4-(benzyloxy)phenyl]-sulfonamide derivativesContains a sulfonamide functional group

Uniqueness

N-[4-(benzyloxy)phenyl]-3-nitrobenzamide is unique due to the combination of both benzyloxy and nitro groups on the benzamide core. This configuration imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

XLogP3

4.1

Dates

Modify: 2023-08-17

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